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Compound of Interest

Compound Name: Eg5-IN-2

Cat. No.: B12374340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of targeted cancer therapies requires a thorough understanding of a drug

candidate's selectivity. Kinesin spindle protein (Eg5), a crucial motor protein for mitosis, has

emerged as a promising target for anti-cancer drugs. However, the potential for off-target

kinase inhibition remains a critical consideration in the development of Eg5 inhibitors. This

guide provides a comparative analysis of the off-target kinase profiles of several Eg5 inhibitors,

supported by available experimental data, to aid researchers in selecting and developing highly

specific compounds.

Off-Target Kinase Profile Comparison
The following table summarizes the available off-target kinase profiling data for prominent Eg5

inhibitors. This data is crucial for assessing the selectivity of these compounds and predicting

potential off-target related toxicities.
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Compound
On-Target
Potency
(Eg5/KSP)

Kinase Panel
Size

Inhibitor
Concentration

Key Off-Target
Findings

YL001
EC50 = 1.18 µM

(enzymatic)
468 1 µM

No significant off-

target activity

observed.[1]

Filanesib (ARRY-

520)
IC50 = 6 nM 224 10 µM

No significant

inhibition of the

kinases in the

panel.[1][2]

Highly selective

against 8 other

kinesins (IC50 >

100 µM).[1][2]

Ispinesib (SB-

715992)
Ki app = 1.7 nM

Not specified in a

broad kinase

panel

Not specified

Reported to be a

specific inhibitor

of KSP with no

inhibition of other

kinesins such as

CENP-E, RabK6,

MCAK, MKLP1,

KHC, or Kif1A.[3]

[4]

S-trityl-L-cysteine

(STLC)

IC50 = 140 nM

(microtubule-

activated

ATPase)

9 kinesins Not specified

Specific for Eg5

among the nine

human kinesins

tested.

Monastrol

IC50 = 20 µM (in

Xenopus egg

extracts)

Not specified in a

broad kinase

panel

100 µM

May modulate L-

type voltage-

gated calcium

channel activity.

[5][6]
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Experimental Protocols: Kinase Profiling Assays
The data presented in this guide is typically generated using high-throughput kinase screening

platforms. A generalized protocol for a competition binding-based kinase profiling assay, such

as the KINOMEscan™ platform, is outlined below.

Objective: To determine the binding affinity of a test compound against a large panel of

kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Materials:

Test compound (e.g., Eg5 inhibitor)

Kinase panel (e.g., KINOMEscan™ scanMAX panel with 468 kinases)[7][8]

Immobilized ligand (on solid support like beads)

Binding buffer

Wash buffer

qPCR reagents

Procedure:

Compound Preparation: The test compound is serially diluted to the desired screening

concentration (e.g., 1 µM or 10 µM) in an appropriate solvent, typically DMSO.

Binding Reaction Setup:

The DNA-tagged kinases from the panel are individually mixed with the immobilized ligand

in the wells of a microplate.
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The test compound at the specified concentration is added to the kinase-ligand mixture. A

control reaction with DMSO vehicle is run in parallel.

Equilibration: The reaction plates are incubated to allow the binding equilibrium to be

reached between the kinase, the immobilized ligand, and the test compound.

Washing: Unbound kinase is removed by washing the solid support with wash buffer.

Elution and Quantification: The bound kinase is eluted from the solid support. The amount of

the associated DNA tag is then quantified using qPCR.

Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to the amount bound in the DMSO control. The results are typically expressed as

a percentage of control. A lower percentage indicates stronger binding of the test compound

to the kinase, suggesting a potential interaction.

Experimental Workflow Visualization
The following diagram illustrates the general workflow of a competition binding-based kinase

profiling assay.
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Workflow for a competition binding-based kinase profiling assay.

Signaling Pathway Context
Eg5 inhibitors primarily disrupt the formation of the bipolar mitotic spindle, leading to cell cycle

arrest in mitosis and subsequent apoptosis. The high selectivity of inhibitors like YL001 and

Filanesib for Eg5 over hundreds of other kinases underscores the feasibility of targeting this

motor protein with minimal off-target kinase-mediated side effects. Understanding the off-target

profile is crucial, as unintended inhibition of other kinases involved in vital signaling pathways

could lead to toxicity.
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Eg5 inhibition and potential for off-target kinase effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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